N-(ADAMANTAN-2-YL)-5-BROMOTHIOPHENE-2-SULFONAMIDE
Overview
Description
N-(ADAMANTAN-2-YL)-5-BROMOTHIOPHENE-2-SULFONAMIDE is a complex organic compound that combines the unique structural features of adamantane and thiophene derivatives Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle that exhibits significant electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-5-BROMOTHIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane and thiophene precursors. One common method involves the bromination of thiophene to obtain 5-bromothiophene, followed by sulfonation to introduce the sulfonamide group. The adamantane moiety is then introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the sulfonamide intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-2-YL)-5-BROMOTHIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of new thiophene derivatives with different functional groups .
Scientific Research Applications
N-(ADAMANTAN-2-YL)-5-BROMOTHIOPHENE-2-SULFONAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique electronic properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between sulfur-containing heterocycles and biological targets.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-2-YL)-5-BROMOTHIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, while the thiophene ring contributes to electronic interactions. These properties enable the compound to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(ADAMANTAN-2-YL)-2-CHLOROACETAMIDE: Another adamantane derivative with a chloroacetamide group, used in similar applications.
5-ACETYL-N-(ADAMANTAN-2-YL) THIOPHENE-2-CARBOXAMIDE: A thiophene derivative with an acetyl group, studied for its biological activities.
Uniqueness
N-(ADAMANTAN-2-YL)-5-BROMOTHIOPHENE-2-SULFONAMIDE is unique due to the presence of both the adamantane and thiophene moieties, which confer a combination of stability, rigidity, and electronic properties. This makes it particularly valuable in applications requiring these specific characteristics, such as in the development of advanced materials and therapeutic agents .
Properties
IUPAC Name |
N-(2-adamantyl)-5-bromothiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S2/c15-12-1-2-13(19-12)20(17,18)16-14-10-4-8-3-9(6-10)7-11(14)5-8/h1-2,8-11,14,16H,3-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDPGYUNNXKXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC=C(S4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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